
TAS-117
概要
説明
TAS-117は、強力かつ選択的な経口アロステリックパンAKT阻害剤です。進行または転移性固形腫瘍の治療のために開発中です。 この化合物は、前臨床および臨床試験で有望な結果を示しており、細胞増殖および生存に不可欠なAKT経路を阻害することで、有意な抗腫瘍活性を示しています .
準備方法
TAS-117の合成経路および反応条件には、重要な中間体の形成とその後の最終生成物形成のための反応を含む、複数のステップが含まれます。工業生産方法は、化合物の高収率と高純度を確保するように設計されています。 合成経路および反応条件の具体的な詳細は、機密情報であり、公表されていません .
化学反応の分析
TAS-117は、以下を含むさまざまな化学反応を起こします。
酸化: this compoundは、特定の条件下で酸化されて、酸化誘導体を形成することができます。
還元: この化合物は、還元されて、還元誘導体を形成することができます。
置換: this compoundは、さまざまな試薬と置換反応を起こして、置換誘導体を形成することができます。
これらの反応に使用される一般的な試薬および条件には、酸化剤、還元剤、およびさまざまな触媒が含まれます。 これらの反応で形成される主要な生成物は、使用される特定の試薬および条件によって異なります .
科学研究への応用
This compoundは、以下を含む幅広い科学研究への応用があります。
化学: AKT経路とそのさまざまな細胞過程における役割を研究するためのツール化合物として使用されます。
生物学: 細胞増殖、生存、およびアポトーシスのメカニズムを理解するための研究に使用されます。
医学: 進行または転移性固形腫瘍、多発性骨髄腫、およびその他の癌の治療のための潜在的な治療薬として調査されています。
科学的研究の応用
TAS-117 has a wide range of scientific research applications, including:
Chemistry: Used as a tool compound to study the AKT pathway and its role in various cellular processes.
Biology: Employed in research to understand the mechanisms of cell proliferation, survival, and apoptosis.
Medicine: Investigated as a potential therapeutic agent for the treatment of advanced or metastatic solid tumors, multiple myeloma, and other cancers.
Industry: Utilized in the development of new therapeutic agents targeting the AKT pathway .
作用機序
TAS-117は、AKT経路を選択的に阻害することによってその効果を発揮します。AKTは、細胞増殖、生存、および代謝の重要な調節因子です。this compoundはAKTを阻害することによって、これらの細胞過程を阻害し、細胞増殖の低下とアポトーシスの増加につながります。 関与する分子標的および経路には、AKTのリン酸化とその下流基質、例えば40kDaの富プロリンAKT基質(PRAS40)が含まれます .
類似化合物との比較
TAS-117は、その高い選択性と効力により、他のAKT阻害剤とは異なります。類似の化合物には以下が含まれます。
MK-2206: 別の選択的なAKT阻害剤であり、作用機序が異なります。
GSK690693: AKTの複数アイソフォームに対してより広い活性を示すパンAKT阻害剤です。
ペリフォシン: 化学構造と作用機序が異なる経口AKT阻害剤です。
This compoundは、AKTのアロステリック阻害により際立っており、選択性と標的外効果の低減という点で大きな利点を提供します .
生物活性
TAS-117 is a novel, highly potent, and selective oral allosteric inhibitor of the AKT pathway, which plays a crucial role in various cellular processes, including metabolism, growth, and survival. This compound is under investigation for its potential therapeutic effects in treating advanced or metastatic solid tumors, particularly those with specific genetic aberrations.
This compound targets the AKT signaling pathway, which is often dysregulated in cancer. By inhibiting AKT, this compound aims to reduce tumor cell proliferation and induce apoptosis. The compound has shown efficacy against a variety of cancer cell lines, particularly those with mutations in the PIK3CA gene and alterations in the AKT pathway.
Phase I Study
A first-in-human Phase I study evaluated the safety, pharmacokinetics, and antitumor activity of this compound. The study involved 66 patients with advanced solid tumors and was structured into three phases: dose escalation, regimen modification, and safety assessment. Key findings from this trial include:
- Dosing Regimen : Patients received either daily doses or an intermittent schedule (4 days on/3 days off). The recommended dose was 24 mg/day based on tolerability.
- Safety Profile : Adverse events were reported in 98.5% of patients, with grade ≥3 adverse events occurring in 67.7% of cases. The most common were hyperglycemia and anorexia.
- Efficacy : Among the participants, four patients achieved confirmed partial responses, indicating some level of antitumor activity .
Phase II Studies
Subsequent Phase II studies have further explored this compound's efficacy in specific patient populations:
-
K-BASKET Trial : This study focused on patients with advanced solid tumors harboring PIK3CA mutations. Key results included:
- Patient Demographics : 13 patients were enrolled; most had heavily pre-treated advanced cancers.
- Efficacy : A confirmed partial response was observed in one ovarian cancer patient (8% overall response rate), while two breast cancer patients exhibited stable disease (23% disease control rate).
- Survival Metrics : Median progression-free survival was reported at 1.4 months (95% CI: 1.2-1.6), and median overall survival was 4.8 months (95% CI: 2.6-11.2) .
- Ongoing Investigations : Additional trials are assessing this compound's potential in rare cancers linked to PTEN loss and other genetic alterations. These studies aim to identify biomarkers predictive of response to treatment.
Pharmacodynamics and Biomarkers
Pharmacodynamic assessments have indicated that this compound effectively reduces levels of phosphorylated PRAS40 (pPRAS40), a substrate of AKT, serving as a biomarker for AKT inhibition. This reduction correlates with the drug's antitumor activity and provides insight into its mechanism of action .
Summary of Findings
Parameter | Phase I Study Results | Phase II K-BASKET Trial Results |
---|---|---|
Number of Patients | 66 | 13 |
Recommended Dose | 24 mg/day | 16 mg/day (GI cancers) / 24 mg/day (others) |
Overall Response Rate | Partial responses in 4 patients | 8% overall response rate |
Disease Control Rate | Not specified | 23% for breast cancer |
Median Progression-Free Survival | Not reported | 1.4 months |
Median Overall Survival | Not reported | 4.8 months |
Common Adverse Events | Hyperglycemia, anorexia | Hyperglycemia, rash |
Q & A
Basic Research Questions
Q. What is the mechanism of action of TAS-117 in targeting the PI3K/Akt/mTOR pathway?
this compound is a highly selective, allosteric pan-Akt inhibitor that binds to the pleckstrin homology (PH) domain of Akt, preventing its membrane translocation and subsequent activation. It inhibits Akt1/2/3 isoforms with IC50 values of 4.8, 1.6, and 44 nM, respectively, thereby blocking downstream phosphorylation of substrates like PRAS40 (proline-rich Akt substrate 40) and FKHR/FKHRL1. This inhibition disrupts tumor cell proliferation and survival pathways while inducing apoptosis and autophagy .
Q. How are preclinical models used to validate this compound’s efficacy?
Preclinical validation involves:
- In vitro assays : Dose-dependent cytotoxicity in cancer cell lines (e.g., breast, ovarian, myeloma) with PI3K/Akt pathway aberrations (e.g., PTEN loss, PIK3CA mutations) .
- In vivo xenografts : Oral administration of this compound (10–40 mg/kg/day) in murine models demonstrates tumor growth inhibition, particularly in HER2-amplified gastric (NCI-N87) and breast (KPL-4) cancers .
- Biomarker analysis : Pharmacodynamic markers like pPRAS40/total PRAS40 ratios are measured to confirm target engagement .
Q. What safety considerations are critical in this compound trial design?
Key safety endpoints include:
- Hyperglycemia : Managed via fasting glucose monitoring (<160 mg/dL) and dose interruptions (observed in 36% of patients, with grade 3/4 events in 15%) .
- Skin toxicity : Maculopapular rash (36% incidence) led to dose-limiting toxicities (DLTs) in phase 1 trials, prompting intermittent dosing (4 days on/3 days off) .
- Organ function thresholds : Adequate hepatic (bilirubin ≤1.5×ULN) and renal (creatinine ≤1.5×ULN) function are required for eligibility .
Advanced Research Questions
Q. How can contradictory efficacy data between phase 1 and phase 2 trials be reconciled?
Phase 1 trials reported objective responses in 25% of ovarian clear cell carcinoma patients, while phase 2 trials showed limited activity (ORR: 8%, DCR: 23%). This discrepancy may arise from:
- Patient heterogeneity : Phase 2 included heavily pretreated patients (77% ≥3 prior lines) with diverse PI3K/Akt aberrations, whereas phase 1 focused on specific histologies (e.g., ovarian/endometrial cancers) .
- Dosing regimens : Phase 2 used lower doses (16–24 mg/day) vs. phase 1 (up to 32 mg/day), potentially suboptimal for sustained pathway inhibition .
- Resistance mechanisms : Feedback activation of parallel pathways (e.g., mTORC1/2) may blunt monotherapy efficacy in later-line settings .
Q. What methodologies address intrinsic resistance to this compound in PI3K/Akt-aberrant tumors?
Strategies include:
- Combination therapies : Synergy observed with proteasome inhibitors (e.g., bortezomib) via enhanced ER stress and apoptosis, or with HER2/mTOR inhibitors (e.g., lapatinib, everolimus) to block compensatory signaling .
- Biomarker refinement : Co-occurring mutations (e.g., Akt1 E17K + HER2 amplification) may predict sensitivity, while PTEN loss alone shows inconsistent correlation .
- Longitudinal biopsies : Post-progression sequencing to identify acquired resistance mechanisms (e.g., RAS/MAPK activation) .
Q. How is statistical power calculated for this compound trials with rare PI3K/Akt alterations?
Sample size calculations in phase 2 trials assumed:
- Null hypothesis : ORR ≤5% vs. alternative ORR ≥25%.
- Power analysis : 90% power with one-sided α=0.05 required 25 patients; adjusted to 30 for 20% dropout .
- Stratification : Cohorts divided by tumor type (gastrointestinal vs. non-gastrointestinal) and mutation profile (PIK3CA/Akt1/Akt2) to account for heterogeneity .
Q. What pharmacodynamic (PD) markers validate Akt inhibition in clinical trials?
Key PD markers include:
- pPRAS40 suppression : ≥50% reduction in pPRAS40/total PRAS40 ratios in peripheral blood mononuclear cells (PBMCs) at 4–8 hours post-dose .
- Glucose metabolism : Transient hyperglycemia (peaking at 4–8 hours) correlates with Akt inhibition in carbohydrate regulation .
- Tumor biopsies : Post-treatment assessment of pAkt (Ser473) and downstream effectors (e.g., pS6, p4EBP1) .
Q. Methodological Challenges and Solutions
Q. How are adaptive trial designs (e.g., basket trials) optimized for this compound?
The K-BASKET trial framework:
- Inclusion criteria : Mandatory NGS confirmation of PI3K/Akt aberrations (e.g., PIK3CA E542X/E545K/H1047R, Akt1 E17K) .
- Dynamic dosing : Gastrointestinal cancers received 16 mg/day (continuous), while non-gastrointestinal cohorts used 24 mg (4 days on/3 days off) to balance efficacy and toxicity .
- Early stopping rules : Independent monitoring committees terminated the phase 2 trial early due to low accrual and lack of durable responses .
Q. What preclinical models best recapitulate this compound’s clinical pharmacokinetics (PK)?
- Murine xenografts : Oral bioavailability (~60%) and terminal t1/2 (22–32 hours) mirror human PK profiles .
- Dose proportionality : Linear increases in Cmax and AUC0-24 across 8–32 mg doses in rats and monkeys .
- Accumulation ratios : 3–4× accumulation with daily dosing vs. 2–3× with intermittent regimens .
Q. Tables for Quick Reference
Table 1. Key Efficacy Outcomes from Phase 2 Trials
Metric | Result (N=13) | Reference |
---|---|---|
Objective Response Rate (ORR) | 8% (1 PR) | |
Disease Control Rate (DCR) | 23% (3 SD) | |
Median PFS | 1.4 months | |
Median OS | 4.8 months |
Table 2. Common Grade ≥3 Adverse Events
Adverse Event | Incidence (N=13) | Reference |
---|---|---|
Hyperglycemia | 15% | |
Maculopapular Rash | 8% | |
Anorexia | 8% |
特性
IUPAC Name |
3-amino-1-methyl-3-[4-(5-phenyl-8-oxa-3,6,12-triazatricyclo[7.4.0.02,6]trideca-1(9),2,4,10,12-pentaen-4-yl)phenyl]cyclobutan-1-ol | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H24N4O2/c1-25(31)14-26(27,15-25)19-9-7-17(8-10-19)22-23(18-5-3-2-4-6-18)30-16-32-21-11-12-28-13-20(21)24(30)29-22/h2-13,31H,14-16,27H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AIFGVDXMHWGOGJ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CC(C1)(C2=CC=C(C=C2)C3=C(N4COC5=C(C4=N3)C=NC=C5)C6=CC=CC=C6)N)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H24N4O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
424.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1402602-94-1 | |
Record name | TAS-117 | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1402602941 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | TAS-117 | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB15054 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Record name | Pifusertib | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/QI52W1ZIIB | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。